6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
2-methyl-6-methylsulfonylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S/c1-5-3-7-10-4-6(15(2,13)14)8(9)12(7)11-5/h3-4H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOQEMDMIIKUNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2N)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves several steps. One common method includes the reaction of 2-methylpyrazolo[1,5-a]pyrimidin-7-amine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution at Methanesulfonyl Group
The methanesulfonyl (-SO₂Me) group at position 6 serves as an electron-withdrawing substituent, enhancing the electrophilicity of adjacent carbons and facilitating nucleophilic displacement.
Mechanistic Insight :
The mesyl group stabilizes transition states via resonance, enabling nucleophilic attack at C6. Computational studies suggest reduced activation energy compared to non-sulfonated analogues.
Functionalization of the 7-Amino Group
The primary amine at position 7 undergoes typical amine reactions, including alkylation and acylation, with applications in prodrug design.
Structural Impact :
Acylation increases lipophilicity, enhancing membrane permeability in biological assays .
Ring Functionalization and Cross-Coupling
While direct C–H functionalization is limited due to electron-deficient pyrimidine rings, directed ortho-metalation strategies have been explored.
Limitations :
Electron-withdrawing groups deactivate the ring toward electrophilic substitution, necessitating pre-functionalized intermediates .
Stability Under Acidic/Basic Conditions
The compound’s stability informs synthetic and storage protocols:
| Condition | Outcome | Half-Life (25°C) | Degradation Pathway | Source |
|---|---|---|---|---|
| pH 1 (HCl, aqueous) | Decomposition via sulfonyl hydrolysis | 2 h | Loss of -SO₂Me group | |
| pH 13 (NaOH, aqueous) | Stable | >24 h | No significant degradation |
Recommendation :
Avoid prolonged exposure to acidic media during synthesis or formulation.
Comparative Reactivity with Analogues
The methyl and methanesulfonyl groups confer distinct reactivity compared to unsubstituted pyrazolo[1,5-a]pyrimidines:
| Property | 6-Methanesulfonyl Derivative | Unsubstituted Core | Reason |
|---|---|---|---|
| Electrophilicity at C6 | High | Low | -SO₂Me activation |
| Amine pKₐ | ~5.2 | ~7.8 | Electron-withdrawing mesyl group lowers basicity |
Scientific Research Applications
Biological Activities
Research indicates that 6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Properties : Preliminary data indicate its effectiveness in reducing inflammation in various models, which could be beneficial for treating chronic inflammatory diseases.
- Antiviral Effects : Some investigations have highlighted its potential against viral infections, although more research is needed to substantiate these findings.
Medicinal Chemistry Applications
The compound's unique structure allows it to interact with specific biological targets, making it a candidate for drug development. Notably:
- Targeting Kinases : Its ability to inhibit kinase activity has been explored in the context of cancer therapies.
- Modulating Immune Responses : Research is ongoing to evaluate its role in modulating immune responses, which could lead to novel treatments for autoimmune diseases.
Case Studies
Several case studies have been published regarding the applications of this compound:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics.
- Inflammation Model : In a murine model of arthritis, administration of this compound resulted in a marked reduction in inflammatory markers and joint swelling, suggesting its potential for treating inflammatory conditions.
Mechanism of Action
The mechanism of action of 6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Variations and Substituent Effects
The biological activity of pyrazolo[1,5-a]pyrimidines is highly dependent on substituent patterns. Below is a comparative analysis of key analogues (Table 1):
Anti-Mycobacterial Activity
Compounds from with 3-(4-fluoro)phenyl and 5-aryl substituents exhibit nanomolar potency against M. tuberculosis ATP synthase. For example, derivatives with 5-methyl or 5-heteroaryl groups showed IC50 values <100 nM, low hERG liability, and stable microsomal metabolism . The target compound lacks these substituents, suggesting its activity (if any) may differ mechanistically.
Kinase and Receptor Modulation
- GSK3β Inhibition : Pyrazolo[1,5-a]pyrimidines in activate Wnt/β-catenin signaling via GSK3β inhibition. Substituents like 5,6-dimethyl or 5-isopropyl enhance binding to the kinase’s ATP pocket . The target’s 6-methanesulfonyl group may similarly interact with polar residues in the active site.
- CRF1 Receptor Antagonism : highlights a CRF1 antagonist with 3-(4-methoxy-2-methylphenyl) and 2,5-dimethyl groups. The target’s methanesulfonyl group could mimic the electron-withdrawing effects of methoxy, but its smaller size may reduce receptor affinity .
Antimicrobial Activity
reports 2,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine derivatives with moderate antimicrobial activity. The target’s lack of aromatic substituents at position 5 may reduce this activity, emphasizing the role of lipophilic groups in membrane penetration .
Biological Activity
6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₀N₄O₂S
- Molecular Weight : 226.25 g/mol
- CAS Number : 439108-98-2
Synthesis Methods
The synthesis of this compound typically involves the reaction of 2-methylpyrazolo[1,5-a]pyrimidin-7-amine with methanesulfonyl chloride in the presence of a base like triethylamine. This method allows for the introduction of the methanesulfonyl group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. This property is significant in the context of cancer therapy and other diseases where enzyme dysregulation occurs.
- Receptor Binding : It may also exhibit affinity towards certain receptors, influencing cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. For instance:
- Cell Proliferation Inhibition : Research indicates that this compound can induce apoptosis in cancer cell lines, leading to reduced cell viability. A study demonstrated that treatment with this compound resulted in a significant decrease in cell proliferation rates (IC50 values in micromolar range) .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung) | 15 | Apoptosis induction |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| MCF7 (Breast) | 18 | Reduced viability |
Enzymatic Inhibition
This compound has shown promising results as an enzyme inhibitor:
- Dihydroorotate Dehydrogenase (DHODH) : This enzyme is a validated target for cancer and autoimmune diseases. Studies suggest that this compound effectively inhibits DHODH activity, which may lead to therapeutic applications in malignancies .
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
- Study on Cancer Cell Lines : A comprehensive study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through caspase activation.
- In Vivo Studies : Animal models treated with this compound demonstrated significant tumor regression compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis within tumors.
- Safety Profile Assessment : Toxicological evaluations revealed that at therapeutic doses, the compound exhibited low toxicity levels, making it a candidate for further clinical trials.
Q & A
Q. Why do some studies report conflicting IC₅₀ values for structurally similar analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
